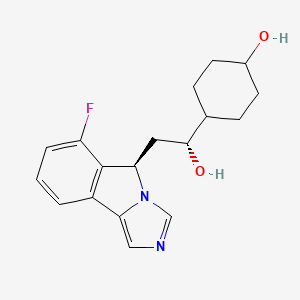

Ido-IN-5

Description

Properties

IUPAC Name |

4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LRBMDJJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129668 | |

| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402837-79-9 | |

| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Function of Ido-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of Ido-IN-5, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Given the limited specific public data on this compound, this document leverages extensive research on the IDO1 pathway and the broader class of IDO1 inhibitors to contextualize its function and potential applications in drug development, particularly in the field of cancer immunotherapy.

Core Function of this compound: Inhibition of the IDO1 Enzyme

This compound functions as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. IDO1 is a heme-containing enzyme that plays a critical role in the metabolic pathway that catabolizes the essential amino acid L-tryptophan into N-formylkynurenine[2][3][4]. This is the first and rate-limiting step of the kynurenine pathway[3][4]. By inhibiting IDO1, this compound blocks this crucial step, leading to a cascade of downstream effects that are of significant interest in therapeutic applications.

The overexpression of IDO1 is a key mechanism of immune escape in various cancers[2][4]. By depleting tryptophan and accumulating kynurenine and its metabolites, IDO1 creates an immunosuppressive tumor microenvironment[5][6][7]. This environment inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)[4][5]. This compound, by blocking IDO1 activity, aims to reverse this immunosuppression and restore the immune system's ability to recognize and attack cancer cells.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of IDO1. This leads to two key biochemical changes in the local microenvironment:

-

Preservation of Tryptophan Levels: Tryptophan is essential for T-cell proliferation and activation[8]. By preventing its degradation, this compound ensures sufficient tryptophan levels to support a robust anti-tumor immune response. Tryptophan depletion otherwise leads to the activation of the GCN2 kinase pathway, which arrests T-cell growth[9][10].

-

Reduction of Kynurenine and its Metabolites: The accumulation of kynurenine and other downstream metabolites has direct immunosuppressive effects[5]. These metabolites can induce T-cell apoptosis and promote the differentiation of immunosuppressive Tregs[5][7]. By lowering the concentration of these metabolites, this compound mitigates their negative impact on the immune system.

The signaling cascade influenced by IDO1 inhibition is complex. By reducing kynurenine levels, inhibitors like this compound prevent the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that contributes to the immunosuppressive phenotype[5][9]. Furthermore, IDO1 activity has been linked to the mTOR pathway, a key regulator of cell growth and proliferation[10]. Tryptophan sufficiency, maintained by IDO1 inhibition, is thought to support mTOR activity, further promoting T-cell function[10].

Signaling Pathway of IDO1 and its Inhibition

The following diagram illustrates the kynurenine pathway and the central role of IDO1, highlighting the point of intervention for inhibitors like this compound.

Quantitative Data

Specific quantitative data for this compound is limited in publicly accessible literature. However, it is classified as an IDO inhibitor with a half-maximal inhibitory concentration (IC50) in the range of 1-10 μM[1]. For a comparative perspective, the potencies of other well-characterized IDO1 inhibitors are presented below.

| Inhibitor | Target | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) |

| This compound (NLG-1489) | IDO1 | 1-10 μM[1] | Not publicly available |

| Epacadostat (INCB024360) | IDO1 | ~10 nM | ~75 nM |

| Navoximod (GDC-0919) | IDO1 | ~69 nM | ~260 nM |

| Linrodostat (BMS-986205) | IDO1 | ~21 nM | ~1.2 μM |

Note: IC50 values can vary depending on the specific assay conditions. The data for Epacadostat, Navoximod, and Linrodostat are compiled from various scientific publications and serve as a reference.

Experimental Protocols

The evaluation of an IDO1 inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and biological effect.

1. IDO1 Enzymatic Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of recombinant human IDO1 enzyme.

-

Methodology:

-

Recombinant human IDO1 is incubated with a reaction buffer containing L-tryptophan as the substrate, methylene blue as a redox cofactor, and ascorbic acid.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is initiated and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.

-

The concentration of kynurenine is quantified by measuring its absorbance at 321 nm or by using LC-MS/MS.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-Based IDO1 Activity Assay:

-

Objective: To measure the ability of the compound to inhibit IDO1 activity in a cellular context.

-

Methodology:

-

Human cancer cells known to express IDO1 (e.g., HeLa or SK-OV-3) or immune cells like monocyte-derived dendritic cells are cultured.

-

IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours[8].

-

The induced cells are then treated with various concentrations of this compound in the presence of L-tryptophan.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured using LC-MS/MS or by a colorimetric method after derivatization.

-

The cellular IC50 value is determined by analyzing the dose-response curve.

-

3. T-Cell Proliferation Assay:

-

Objective: To assess the functional consequence of IDO1 inhibition on T-cell activity.

-

Methodology:

-

A co-culture system is established with IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells) and human T-cells.

-

T-cells are stimulated to proliferate using anti-CD3/CD28 antibodies or other mitogens.

-

The co-culture is treated with different concentrations of this compound.

-

T-cell proliferation is measured after 3-5 days using methods such as [3H]-thymidine incorporation, CFSE dye dilution measured by flow cytometry, or ATP-based luminescence assays.

-

An increase in T-cell proliferation in the presence of this compound indicates a reversal of IDO1-mediated immunosuppression.

-

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an IDO1 inhibitor.

Drug Development Context

This compound, as an IDO1 inhibitor, falls within a class of immunomodulatory agents that have been extensively investigated for cancer therapy[2][3]. The rationale is to combine these inhibitors with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to achieve a synergistic anti-tumor effect[6]. While early clinical trials of some IDO1 inhibitors showed promise, a pivotal Phase 3 trial of epacadostat in combination with pembrolizumab for advanced melanoma did not meet its primary endpoint, which tempered enthusiasm for this drug class[6].

However, research continues, focusing on identifying the right patient populations, combination strategies, and next-generation inhibitors[6][11]. The function of IDO1 is not limited to its enzymatic activity; it also has non-enzymatic signaling roles that are being explored[5][8]. A deeper understanding of these multifaceted functions will be crucial for the successful clinical development of IDO1 inhibitors like this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. oncology.labcorp.com [oncology.labcorp.com]

- 7. news-medical.net [news-medical.net]

- 8. IDO (D5J4E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New uses of IDO inhibitors: enhance molecular targeted cancer drug therapy | Intellectual Property and Other Technology Available for Licensing | Lankenau Institute for Medical Research | Main Line Health | LIMR [limr.mainlinehealth.org]

Ido-IN-5 and IDO1 Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has profound implications in immunology, particularly in the context of cancer. By depleting tryptophan and producing immunomodulatory metabolites known as kynurenines, IDO1 can create a highly immunosuppressive tumor microenvironment. This suppression of the host's anti-tumor immune response, including the inhibition of effector T cell and natural killer (NK) cell function and the promotion of regulatory T cell (Treg) activity, allows cancer cells to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology. This guide provides a technical overview of the IDO1 enzyme, its role in disease, and the inhibitory compound Ido-IN-5.

The Role of IDO1 in Immune Suppression

IDO1 is an intracellular enzyme whose expression is often upregulated in various tumor cells and antigen-presenting cells within the tumor microenvironment in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ). The immunosuppressive effects of IDO1 are primarily mediated by two key mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid for T cell proliferation and function, leads to the activation of the General Control Nonderepressible 2 (GCN2) stress kinase pathway in T cells. This results in cell cycle arrest and anergy (a state of non-responsiveness) in effector T cells.

-

Kynurenine Production: The accumulation of kynurenine and its downstream metabolites acts on various immune cells. Kynurenine can induce the apoptosis of thymocytes and activated T cells and promotes the differentiation of naïve T cells into immunosuppressive Treg cells. Furthermore, kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can modulate immune cell function and contribute to a tolerogenic environment.

This compound: An IDO1 Inhibitor

This compound is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) enzyme. While detailed preclinical and clinical data on this compound are not extensively published in peer-reviewed literature, it is available commercially as a research chemical.

Biochemical and Physicochemical Properties

| Property | Value | Reference |

| Target | Indoleamine 2,3-Dioxygenase (IDO1) | --INVALID-LINK-- |

| IC50 | 1-10 μM | --INVALID-LINK-- |

| Molecular Formula | C18H21FN2O2 | --INVALID-LINK-- |

| Molecular Weight | 316.37 g/mol | --INVALID-LINK-- |

| CAS Number | 1402837-79-9 | --INVALID-LINK-- |

Other Publicly Documented IDO1 Inhibitors

For comparative purposes, the table below includes data for other well-characterized IDO1 inhibitors that have been evaluated in clinical trials.

| Compound | Target(s) | Mechanism of Action | IC50 (IDO1) | Key Findings |

| Epacadostat (INCB024360) | IDO1 | Tryptophan competitive inhibitor | 12 nM (cell-based) | Showed promise in early trials in combination with checkpoint inhibitors, but failed in a Phase 3 study for melanoma. |

| Navoximod (GDC-0919) | IDO1 | --- | --- | Was evaluated in clinical trials as a monotherapy and in combination with atezolizumab. |

| Indoximod (NLG8189) | IDO pathway | Acts downstream of IDO1, potentially by activating mTORC1. | Weak direct enzymatic inhibitor. | Has been tested in combination with various cancer therapies. |

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunosuppressive effects.

Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immune suppression.

General Mechanism of IDO1 Inhibition

This diagram depicts how an IDO1 inhibitor like this compound can block the immunosuppressive pathway.

Caption: this compound blocks the IDO1 enzyme, restoring T-cell function and anti-tumor immunity.

Experimental Workflow for Evaluating IDO1 Inhibitors

The following workflow outlines the key steps in the preclinical evaluation of a novel IDO1 inhibitor.

Caption: A typical workflow for the preclinical evaluation of an IDO1 inhibitor.

Experimental Protocols

Recombinant Human IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for kynurenine detection)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the recombinant IDO1 enzyme to the wells and pre-incubate with the compound.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at a higher temperature (e.g., 50-65°C) to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at approximately 480 nm to quantify the amount of kynurenine produced.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cell line that expresses IDO1 upon stimulation (e.g., HeLa or IFN-γ treated peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium

-

Human interferon-gamma (IFN-γ) to induce IDO1 expression

-

L-Tryptophan

-

Test compound (e.g., this compound)

-

Reagents for kynurenine detection (as in the enzymatic assay) or an LC-MS/MS system for more sensitive quantification.

-

96-well cell culture plate

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

-

Add the test compound at various concentrations to the cells.

-

Add L-tryptophan to the cell culture medium.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using either the colorimetric method with DMAB or by LC-MS/MS.

-

Calculate the percent inhibition and determine the cellular IC50 value.

Conclusion

The inhibition of the IDO1 enzyme represents a compelling strategy to counteract a key mechanism of tumor-induced immune evasion. Compounds such as this compound are valuable tools for researchers investigating the therapeutic potential of targeting the tryptophan catabolism pathway. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for the continued exploration and development of novel IDO1 inhibitors for cancer immunotherapy. Further in-depth studies are required to fully elucidate the therapeutic potential of this compound and similar compounds.

The Role of Ido-IN-5 in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the catabolism of the essential amino acid tryptophan. As the first and rate-limiting step in the kynurenine pathway, IDO1-mediated tryptophan degradation plays a pivotal role in creating an immunosuppressive microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of immunomodulatory metabolites, collectively known as kynurenines. In various pathological conditions, notably cancer, the upregulation of IDO1 is a key mechanism of immune evasion, allowing tumors to escape surveillance and destruction by the host's immune system. Consequently, the development of potent and selective IDO1 inhibitors has emerged as a promising therapeutic strategy in immuno-oncology.

This technical guide provides an in-depth overview of Ido-IN-5, a phosphonamidate ester-containing compound identified as a potent IDO1 inhibitor. We will delve into its mechanism of action within the context of tryptophan metabolism, present available quantitative data on its efficacy, detail relevant experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

This compound and Tryptophan Metabolism

Tryptophan is metabolized through several pathways, with the kynurenine pathway being the most significant, accounting for over 95% of tryptophan degradation. The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) primarily in the liver, or by IDO1 in extrahepatic tissues and various immune cells.

This compound exerts its biological function by directly inhibiting the enzymatic activity of IDO1. By blocking this crucial step, this compound prevents the depletion of tryptophan and the subsequent production of kynurenine and its downstream metabolites. This action effectively reverses the immunosuppressive effects mediated by IDO1, thereby restoring T-cell function and enhancing anti-tumor immunity.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound and related compounds from its chemical series. It is important to note that specific data for this compound is limited in the public domain, and some of the presented data pertains to closely related phosphonamidate ester analogs.

Table 1: In Vitro Efficacy of this compound and Analogs

| Compound | Assay Type | Target | IC50 | Ki | Reference |

| This compound | Enzymatic | Recombinant Human IDO1 | 1-10 µM | Not Reported | |

| Phosphonamidate Ester Series (e.g., Compound 16) | Enzymatic | Human IDO1 | 78-121 nM | Not Reported | |

| Phosphonamidate Ester Series (e.g., Compound 16) | Cell-based (HeLa) | Human IDO1 | 10-21 nM | Not Reported |

Table 2: In Vivo Efficacy of a Representative Phosphonamidate Analog (Compound 16)

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| C57BL/6 Mice | Lewis Lung Carcinoma (Metastasis Model) | Compound 16 | 77% inhibition of lung metastasis |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IDO1 inhibitors. Below are representative protocols for key experiments used in the characterization of compounds like this compound.

IDO1 Enzymatic Assay (Recombinant Human IDO1)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add varying concentrations of the test compound (this compound) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the enzymatic reaction by adding recombinant human IDO1 to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA. This also serves to hydrolyze the product N-formylkynurenine to kynurenine.

-

Incubate at 50°C for 30 minutes to ensure complete hydrolysis.

-

Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

-

Measure the absorbance at 480 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Activity Assay (HeLa Kynurenine Assay)

Objective: To assess the inhibitory activity of a compound on IDO1 in a cellular context.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

L-tryptophan

-

Test compound (e.g., this compound) dissolved in DMSO

-

TCA

-

Ehrlich's reagent

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Remove the medium and replace it with fresh medium containing L-tryptophan and varying concentrations of the test compound (this compound). Include vehicle and positive controls.

-

Incubate the plate at 37°C for 24-48 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well.

-

Measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in IDO1 signaling and the workflow for inhibitor discovery is essential for a comprehensive understanding.

IDO1 Signaling Pathway in Cancer

Caption: IDO1 signaling pathway in the tumor microenvironment and the inhibitory action of this compound.

Experimental Workflow for IDO1 Inhibitor Discovery and Validation

Caption: A representative experimental workflow for the discovery and development of an IDO1 inhibitor.

Conclusion

This compound represents a promising class of phosphonamidate ester-based IDO1 inhibitors with potent activity in both enzymatic and cellular assays. By targeting the critical role of IDO1 in tryptophan metabolism, this compound has the potential to reverse tumor-mediated immunosuppression and enhance the efficacy of cancer immunotherapies. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on the advancement of IDO1 inhibitors. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound, along with comprehensive in vivo studies, will be crucial in determining its full therapeutic potential.

In-Depth Technical Guide to Ido-IN-5 (NLG-1489): A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with Ido-IN-5 (also known as NLG-1489), a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery.

Core Chemical Properties

This compound is a small molecule inhibitor belonging to the fused imidazole class of compounds. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Compound Name | This compound | - |

| Synonyms | NLG-1489 | - |

| Molecular Formula | C₁₈H₂₁FN₂O₂ | [1][2][3][4] |

| Molecular Weight | 316.37 g/mol | [1][2][3][4] |

| CAS Number | 1402837-79-9 | [2][3][4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | - |

| Solubility | Soluble in DMSO | [1][2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

| SMILES | O--INVALID-LINK--CC[C@]1([H])--INVALID-LINK--C[C@H]2N3C(C4=C2C(F)=CC=C4)=CN=C3 | [1][2][4] |

Mechanism of Action: IDO1 Inhibition

This compound functions as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a critical immune checkpoint protein that is often overexpressed in the tumor microenvironment.

Signaling Pathway of IDO1-Mediated Immunosuppression:

By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This leads to two key anti-tumor effects:

-

Restoration of Tryptophan Levels: Tryptophan is an essential amino acid for T-cell proliferation and activation. By preventing its depletion, this compound supports a robust anti-tumor immune response.

-

Reduction of Kynurenine Levels: Kynurenine and its downstream metabolites are immunosuppressive. They promote the differentiation and activity of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells. Reducing kynurenine levels helps to alleviate this immunosuppressive environment.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the evaluation of IDO1 inhibitors like this compound.

In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against recombinant human IDO1 enzyme. The assay measures the production of kynurenine from tryptophan.

Experimental Workflow:

References

Ido-IN-5 as an immunomodulatory agent

An In-depth Technical Guide to IDO-IN-5 as an Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information was found for a specific agent designated "this compound." This guide will therefore focus on the core target, Indoleamine 2,3-dioxygenase 1 (IDO1), and will use publicly available data from well-characterized IDO1 inhibitors such as Epacadostat and Indoximod as representative examples to illustrate the principles of IDO1 inhibition as an immunomodulatory strategy.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive milieu that inhibits the function of effector T cells and promotes the activity of regulatory T cells (Tregs). Inhibition of IDO1 is a promising therapeutic strategy to reverse this immune tolerance and enhance anti-tumor immunity. This document provides a comprehensive technical overview of the mechanisms, experimental evaluation, and therapeutic potential of IDO1 inhibitors, using illustrative data from leading clinical and preclinical candidates.

The Core Mechanism of IDO1-Mediated Immunomodulation

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Its expression is often upregulated in tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2] The immunomodulatory effects of IDO1 are primarily mediated through two interconnected mechanisms:

-

Tryptophan Depletion: The rapid consumption of tryptophan by IDO1 in the local microenvironment leads to a state of amino acid starvation for immune cells, particularly T cells, which are highly sensitive to tryptophan levels.[3] This deprivation activates the General Control Nonderepressible 2 (GCN2) kinase, a stress-response kinase that senses uncharged tRNA.[2] Activation of GCN2 leads to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), which in turn inhibits protein synthesis and induces cell cycle arrest and anergy in effector T cells.[4] Furthermore, tryptophan scarcity can suppress the activity of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a key regulator of cell growth and proliferation.[2]

-

Kynurenine Production and Signaling: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites. These metabolites are not merely byproducts but act as signaling molecules. Kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve CD4+ T cells into immunosuppressive Foxp3+ regulatory T cells (Tregs).[5] This process contributes to an overall shift in the immune landscape towards tolerance.

Quantitative Data on IDO1 Inhibitors

The following tables summarize representative preclinical and clinical data for well-characterized IDO1 inhibitors.

Table 1: Preclinical In Vitro Potency of IDO1 Inhibitors

| Compound | Assay Type | IC50 | Cell Line | Reference |

| Epacadostat | Enzyme Activity | 71.8 nM | Recombinant human IDO1 | [6] |

| Epacadostat | Cell-based Kynurenine Production | 10 nM | IFN-γ stimulated HeLa cells | [6] |

| Epacadostat | Jurkat T-cell Activation Rescue | ~18 nM | SKOV-3/Jurkat co-culture | [3] |

| BMS-986205 | Jurkat T-cell Activation Rescue | ~8 nM | SKOV-3/Jurkat co-culture | [3] |

| Indoximod | mTORC1 Reactivation | ~70 nM | T-cells | [7] |

Table 2: Clinical Pharmacodynamic and Efficacy Data for IDO1 Inhibitors

| Compound | Clinical Trial | Indication | Key Quantitative Findings | Reference |

| Epacadostat | ECHO-202 (Phase I/II) | Multiple Tumor Types (with Pembrolizumab) | Overall Response Rate (ORR): 40.3% | [8] |

| Epacadostat | ECHO-301 (Phase III) | Advanced Melanoma (with Pembrolizumab) | No significant improvement in Progression-Free Survival (PFS) or Overall Survival (OS) compared to Pembrolizumab alone. | [9] |

| Indoximod | Phase II | Metastatic Pancreatic Cancer (with Gemcitabine/Nab-paclitaxel) | ORR: 46.2% | [8] |

| BMS-986205 | Phase I/II | Advanced Cancers (with Nivolumab) | >60% mean reduction in serum kynurenine at 100 and 200 mg doses. | [6] |

Experimental Protocols

IDO1 Enzyme Activity Assay

This protocol is adapted from commercially available kits and published literature.[10]

Objective: To measure the enzymatic activity of IDO1 in cell lysates or with purified enzyme and to determine the IC50 of inhibitory compounds.

Materials:

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Recombinant human IDO1 or cell lysate from IFN-γ-stimulated cells

-

L-Tryptophan (substrate)

-

Ascorbic acid and Methylene blue (cofactors for in vitro assay)

-

Catalase

-

Trichloroacetic acid (TCA) for reaction termination

-

Fluorogenic developer that reacts with N-formylkynurenine (NFK)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates from IFN-γ-treated cells (e.g., HeLa or SKOV-3) by homogenization in IDO1 Assay Buffer, followed by centrifugation to clear the lysate.

-

Reaction Setup: In a 96-well plate, add the cell lysate or purified enzyme. For inhibitor studies, add varying concentrations of the test compound (e.g., this compound).

-

Reaction Initiation: Add a reaction mixture containing L-tryptophan, ascorbic acid, methylene blue, and catalase to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Hydrolysis: Stop the reaction by adding TCA. Incubate at 50°C for 30 minutes to hydrolyze the NFK product to kynurenine.[11]

-

Detection: Add a fluorogenic developer that specifically reacts with NFK to produce a fluorescent signal.

-

Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em = 402/488 nm).

-

Data Analysis: Calculate the rate of NFK production. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[3]

T-cell Proliferation Assay (Co-culture System)

This protocol is based on published methods for assessing the rescue of T-cell function by IDO1 inhibitors.[3][12]

Objective: To determine the ability of an IDO1 inhibitor to reverse the suppression of T-cell proliferation mediated by IDO1-expressing cells.

Materials:

-

IDO1-expressing cells (e.g., IFN-γ-stimulated SKOV-3 ovarian cancer cells)

-

Human T-cells (e.g., Jurkat T-cell line or primary human PBMCs)

-

T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA))

-

RPMI 1640 medium with 10% FBS

-

IDO1 inhibitor (e.g., this compound)

-

Cell proliferation reagent (e.g., CFSE or MTT)

-

96-well culture plate

Procedure:

-

IDO1 Induction: Plate IDO1-expressing cells (e.g., SKOV-3) and stimulate with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[3]

-

Co-culture Setup: Add T-cells (e.g., Jurkat cells) to the wells containing the IDO1-expressing cells.

-

Treatment and Stimulation: Add varying concentrations of the IDO1 inhibitor. Stimulate T-cell proliferation with anti-CD3/CD28 antibodies or PHA/PMA.

-

Incubation: Co-culture the cells for 48-72 hours.

-

Proliferation Measurement:

-

CFSE: If using CFSE-labeled T-cells, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.

-

MTT: If using an MTT assay, add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Read the absorbance on a microplate reader.

-

-

Data Analysis: Quantify T-cell proliferation in the presence and absence of the IDO1 inhibitor. Plot the percentage of proliferation rescue against the inhibitor concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

Caption: IDO1 signaling pathway leading to immune suppression.

Experimental Workflow for IDO1 Inhibitor Evaluation

Caption: A typical experimental workflow for evaluating an IDO1 inhibitor.

Conclusion

Inhibitors of the IDO1 pathway represent a rational and promising approach to cancer immunotherapy. By targeting the metabolic regulation of the immune system within the tumor microenvironment, these agents have the potential to restore effector T-cell function and overcome immune tolerance. While the clinical development of IDO1 inhibitors has faced challenges, a deeper understanding of the complex biology, optimal dosing, and appropriate patient selection will be crucial for realizing their therapeutic potential. The experimental frameworks and data presented in this guide provide a foundation for the continued investigation and development of novel IDO1 inhibitors like this compound.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Target Profile of Ido-IN-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the target specificity and selectivity of Ido-IN-5, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented herein is compiled from publicly available patent literature, the primary source of data for this compound.

Core Target and Potency

This compound, also identified as NLG-1489 and compound 1489 in patent literature, is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO). The primary target of this compound is IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.

Quantitative Analysis of Target Inhibition

The inhibitory activity of this compound against human IDO1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.

| Compound | Target | IC50 (µM) | Source |

| This compound (NLG-1489) | Human IDO1 | 1-10 | Patent WO2012142237A1 |

Note: The provided IC50 value is a range as specified in the source patent. Specific point values from dose-response curves are not publicly available.

Selectivity Profile

A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related enzymes. For IDO1 inhibitors, selectivity is most relevant against the paralog enzyme IDO2 and the functionally similar enzyme Tryptophan 2,3-dioxygenase (TDO).

At present, public documentation for this compound does not provide quantitative data on its inhibitory activity against IDO2 and TDO. Therefore, a definitive selectivity profile cannot be established. Further investigation is required to characterize the selectivity of this compound.

Off-Target Screening

Comprehensive off-target screening, for instance, against a panel of kinases or other enzyme classes, is a standard procedure in drug development to assess the broader specificity of a compound and predict potential side effects. There is no publicly available information regarding broad off-target screening for this compound.

Experimental Protocols

The following is a detailed description of the methodology used to determine the in vitro inhibitory activity of this compound against human IDO1, as inferred from standard biochemical assay procedures for IDO1 inhibitors.

In Vitro Human IDO1 Enzymatic Assay

This assay quantifies the potency of a test compound in inhibiting the enzymatic activity of recombinant human IDO1.

Materials:

-

Enzyme: Recombinant human IDO1

-

Substrate: L-Tryptophan

-

Cofactor: Methylene blue

-

Reducing Agent: Ascorbic acid

-

Detection Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Test Compound: this compound

-

Assay Buffer: Potassium phosphate buffer (pH 6.5)

-

Plate Format: 96-well microplate

Procedure:

-

A solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

The IDO1 enzyme is pre-incubated with the test compound dilutions in the assay buffer in the wells of a 96-well plate for a defined period at room temperature.

-

The enzymatic reaction is initiated by adding a solution containing L-tryptophan, ascorbic acid, and methylene blue to each well.

-

The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of a stopping reagent, typically trichloroacetic acid (TCA).

-

The mixture is further incubated to allow for the conversion of N-formylkynurenine (the product of the IDO1 reaction) to kynurenine.

-

Ehrlich's reagent is added to each well. This reagent reacts with kynurenine to produce a yellow-colored complex.

-

The absorbance of the colored product is measured using a plate reader at a specific wavelength (e.g., 480 nm).

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant biological pathway and experimental processes.

Caption: IDO1 pathway and this compound inhibition.

Caption: Workflow for IC50 determination.

Caption: this compound target selectivity concept.

Understanding the Structure-Activity Relationship of Ido-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[1][2] The development of small molecule inhibitors targeting IDO1 is a key strategy in cancer immunotherapy. This technical guide provides an in-depth look at the structure-activity relationship (SAR) of IDO1 inhibitors, with a specific focus on the potent and selective inhibitor, Ido-IN-5 (also known as LY-3381916).

This compound (LY-3381916): A Case Study of a Potent Apo-IDO1 Inhibitor

This compound is a brain-penetrant and highly selective inhibitor of IDO1.[3] Unlike many other IDO1 inhibitors that target the active, heme-bound form of the enzyme (holo-IDO1), this compound exhibits a novel mechanism of action by binding to the inactive, heme-free form (apo-IDO1). This binding prevents the incorporation of the heme cofactor, which is essential for enzyme activity.[4]

Quantitative Data for this compound

Publicly available data on the structure-activity relationship of a series of analogs of this compound is limited. However, the key potency and selectivity data for the compound itself are summarized below.

| Compound | Chemical Structure | Target | IC50 (nM) | Selectivity vs. TDO2 |

| This compound (LY-3381916) | N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]-4-fluorobenzamide | IDO1 | 7 | >2857-fold (>20 µM) |

Table 1: In vitro potency and selectivity of this compound (LY-3381916).[3]

Representative Structure-Activity Relationship (SAR) of IDO1 Inhibitors: The Indomethacin Analogs

To illustrate the principles of SAR in the development of IDO1 inhibitors, a series of indomethacin derivatives is presented below. This series highlights how modifications to a core scaffold can significantly impact inhibitory activity.

| Compound | R1 | R2 | R3 | IDO1 Inhibition IC50 (µM) |

| 1 | Cl | H | CH2COOH | 12.3 |

| 2 | OCH3 | H | CH2COOH | 14.5 |

| 3 | Cl | H | H | >100 |

| 4 | Cl | H | CH3 | 43.2 |

| 5 | Cl | CH3 | CH2COOH | 8.9 |

| 6 | Cl | H | (CH2)2COOH | 7.5 |

| 7 | Cl | H | CH(CH3)COOH | 6.8 |

Table 2: Structure-activity relationship of indomethacin derivatives as IDO1 inhibitors. Data sourced from a study on indomethacin derivatives as IDO1 inhibitors.[5]

The SAR from this series indicates that:

-

The carboxylic acid moiety at the R3 position is crucial for activity, as its removal (compound 3 ) or replacement with a methyl group (compound 4 ) leads to a significant loss of potency.[5]

-

Elongating the acidic side chain or introducing a methyl group on the alpha-carbon of the acetic acid moiety (compounds 6 and 7 ) enhances inhibitory activity.[5]

-

Substitution at the R2 position with a methyl group (compound 5 ) also improves potency.[5]

Experimental Protocols

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the production of kynurenine, the downstream product of IDO1 activity, in cultured cells.

Materials:

-

HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)

-

Recombinant human interferon-gamma (IFN-γ)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (e.g., this compound)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HeLa or SKOV-3 cells in 96-well plates at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.[6][7]

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours.[6][7]

-

Add serial dilutions of the test compounds to the cells and incubate for a defined period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

To precipitate proteins, add TCA to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[6]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development.[6]

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the concentration of kynurenine by comparing the absorbance to a standard curve of known kynurenine concentrations.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Recombinant IDO1 Enzyme Assay

This assay directly measures the enzymatic activity of purified recombinant IDO1.

Materials:

-

Recombinant human IDO1

-

L-tryptophan (substrate)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors and reagents: ascorbic acid, methylene blue, catalase

-

Test compounds

-

TCA

-

HPLC system with a C18 column and UV detector

Protocol:

-

Prepare a reaction mixture containing the assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[6]

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the enzymatic reaction by adding recombinant IDO1 and L-tryptophan (e.g., 200 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of kynurenine produced. The separation is typically achieved on a C18 column with a mobile phase of acetonitrile and water containing a modifying agent like formic acid, and detection is performed at 365 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

IDO1 Signaling Pathway in the Tumor Microenvironment

Caption: IDO1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for IDO1 Inhibitor Screening

Caption: Workflow for cell-based screening of IDO1 inhibitors.

Logical Relationship of Apo-IDO1 Inhibition

Caption: Logical diagram of apo-IDO1 inhibition by this compound.

References

- 1. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of IDO1 Inhibition on the Tumor Microenvironment: A Technical Guide to Ido-IN-5 and the Broader Therapeutic Landscape

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While this technical guide is centered on the topic of "Ido-IN-5," publicly available preclinical and in-vivo data for this specific compound is limited. Therefore, to provide a comprehensive and data-rich overview of the effects of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition on the tumor microenvironment, this document will use the well-characterized and clinically evaluated IDO1 inhibitor, Epacadostat (INCB024360) , as a primary exemplar. The principles, mechanisms, and experimental methodologies discussed are broadly applicable to the class of IDO1 inhibitors, including this compound.

Executive Summary

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and the efficacy of immunotherapies. A key mechanism of immune evasion employed by tumors is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This metabolic activity has profound immunosuppressive effects within the TME. The development of small molecule inhibitors targeting IDO1, such as this compound and Epacadostat, represents a promising strategy to reverse this immune suppression and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of IDO1 inhibitors, their effects on the key cellular and molecular components of the TME, detailed experimental protocols for their evaluation, and a summary of key quantitative data.

The Role of IDO1 in the Tumor Microenvironment

IDO1 is expressed by a variety of cells within the TME, including tumor cells, dendritic cells (DCs), macrophages, and myeloid-derived suppressor cells (MDSCs).[1] Its expression is often induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), creating a feedback loop that dampens anti-tumor immune responses.[2] The immunosuppressive effects of IDO1 are primarily mediated by two mechanisms:

-

Tryptophan Depletion: The enzymatic activity of IDO1 leads to the depletion of L-tryptophan in the local TME. Tryptophan is essential for the proliferation and function of effector T cells (Teffs). Tryptophan starvation induces a state of anergy (unresponsiveness) and apoptosis in Teffs, thereby blunting the cytotoxic T-lymphocyte (CTL) response against the tumor.[3]

-

Accumulation of Kynurenine Metabolites: The catabolism of tryptophan by IDO1 produces a series of immunomodulatory metabolites, collectively known as kynurenines. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor expressed on various immune cells.[4] Activation of AHR signaling promotes the differentiation and function of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[5] Kynurenine and its downstream metabolites can also directly induce apoptosis in Teffs and natural killer (NK) cells.

The net effect of IDO1 activity is the creation of a highly immunosuppressive TME characterized by reduced Teff and NK cell function and an increased presence of Tregs and MDSCs, ultimately allowing the tumor to evade immune surveillance.[6]

Mechanism of Action of this compound and Other IDO1 Inhibitors

Small molecule inhibitors of IDO1 have been developed to counteract its immunosuppressive functions. These inhibitors can be broadly classified based on their mechanism of interaction with the enzyme.

This compound (also known as NLG-1489) is an inhibitor of IDO1 with a reported IC50 of 1-10 μM.[7][8] Recent research suggests that this compound functions as an apo-IDO1 inhibitor .[9] This means it binds to the IDO1 enzyme in its heme-free (apo) state, preventing the incorporation of the heme cofactor, which is essential for its catalytic activity. Interestingly, some apo-IDO1 inhibitors, including this compound, have been observed to increase the total protein levels of IDO1 in cells, a phenomenon that is still under investigation but may be related to the stabilization of the apo-enzyme.[9][10]

Epacadostat (INCB024360) , in contrast, is a potent and selective competitive inhibitor of the holo-enzyme (heme-bound IDO1).[4] It directly competes with the natural substrate, tryptophan, for binding to the active site of the enzyme.[6]

By inhibiting the enzymatic activity of IDO1, these compounds are designed to:

-

Restore local tryptophan levels, thereby rescuing Teff and NK cells from starvation-induced anergy and apoptosis.

-

Reduce the production of immunosuppressive kynurenine metabolites, leading to a decrease in Treg differentiation and function.

This shift in the metabolic landscape of the TME is intended to "reawaken" the anti-tumor immune response.

Effects of IDO1 Inhibition on the Tumor Microenvironment: Preclinical Evidence

The therapeutic potential of IDO1 inhibitors has been extensively evaluated in preclinical models. These studies have demonstrated that inhibition of IDO1 can lead to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-permissive state.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of the representative IDO1 inhibitor, Epacadostat.

| In Vitro Activity of Epacadostat | |

| Parameter | Value |

| Human IDO1 IC50 (cellular assay) | ~10 nM |

| Selectivity vs. IDO2 | >100-fold |

| Selectivity vs. TDO | >100-fold |

| Effect on T and NK cell growth in co-culture | Promotion |

| Effect on conversion of naïve T cells to Tregs | Reduction |

| Effect on CD86high Dendritic Cells | Increased number |

| Reference(s) | [6][11] |

| In Vivo Anti-Tumor Activity of Epacadostat (B16.SIY Melanoma Model) | |

| Treatment Group | Tumor Control |

| Epacadostat alone | Minimal effect |

| Anti-CTLA-4 mAb alone | Moderate effect |

| Anti-PD-L1 mAb alone | Moderate effect |

| Epacadostat + Anti-CTLA-4 mAb | Markedly improved tumor control, many complete rejections |

| Epacadostat + Anti-PD-L1 mAb | Markedly improved tumor control, many complete rejections |

| Reference(s) | [11] |

| Effects of Navoximod (another IDO1 inhibitor) on the Tumor Microenvironment (MOC-1 Tumor Model) | | | Treatment Group | Metric | Result | | Control | Tumor Volume (relative to start) | Increased | | Navoximod NP | Tumor Volume (relative to start) | Decreased vs. Control | | aPD-1 | Tumor Volume (relative to start) | Decreased vs. Control | | Navoximod NP + aPD-1 | Tumor Volume (relative to start) | Significantly decreased vs. all other groups | | Control | Tumor Infiltrating T-cells (per mass) | Baseline | | Navoximod NP | Tumor Infiltrating T-cells (per mass) | Increased vs. Control | | Control | Cytotoxic T-cells (% of CD3+) | Baseline | | Navoximod NP | Cytotoxic T-cells (% of CD3+) | Increased vs. Control | | Reference(s) | |

These data highlight that while IDO1 inhibitors may have limited efficacy as monotherapies in established tumors, they demonstrate significant synergistic anti-tumor activity when combined with other immunotherapies, such as checkpoint inhibitors.[4] This is attributed to the complementary mechanisms of releasing the brakes on the anti-tumor immune response.

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway in the TME

The following diagram illustrates the central role of the IDO1 pathway in mediating immune suppression within the tumor microenvironment.

References

- 1. dovepress.com [dovepress.com]

- 2. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body - Google Patents [patents.google.com]

- 8. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Published research on Ido-IN-5

An In-depth Technical Guide to Indoleamine 2,3-dioxygenase (IDO) Inhibitors

Introduction

Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. This enzymatic activity plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host's immune system. IDO is expressed by various tumor cells and antigen-presenting cells, and its activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. These events inhibit the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Consequently, inhibiting IDO has emerged as a promising strategy in cancer immunotherapy. This guide provides a technical overview of the research and development of IDO inhibitors, with a focus on key preclinical and clinical findings.

Mechanism of Action

IDO1, the primary isoform of IDO, catalyzes the first and rate-limiting step in tryptophan degradation. By inhibiting IDO1, small molecule inhibitors aim to restore a functional anti-tumor immune response through two primary mechanisms:

-

Reversal of Tryptophan Depletion: Tryptophan is essential for T cell proliferation and activation. IDO-mediated depletion of tryptophan in the tumor microenvironment leads to the arrest of effector T cells. IDO inhibitors prevent this depletion, thereby supporting the function of anti-tumor T cells.

-

Reduction of Immunosuppressive Kynurenine Metabolites: The accumulation of kynurenine and its downstream metabolites contributes to the suppression of immune cells and the induction of Tregs. IDO inhibitors block the production of these metabolites, alleviating their immunosuppressive effects.

The overarching goal of IDO inhibition is to restore the normal immune surveillance and attack of cancer cells, often in combination with other immunotherapies like checkpoint inhibitors.

Preclinical Research and Key Findings

Extensive preclinical studies have validated IDO1 as a therapeutic target in oncology. These studies have demonstrated that pharmacological inhibition of IDO1 can lead to the reactivation of anti-cancer immune responses. While IDO inhibitors have shown limited efficacy as single agents in established tumors, their combination with other immunotherapies, such as PD-1 or CTLA-4 checkpoint blockers, has demonstrated synergistic effects in controlling tumor growth and improving survival in animal models.

Signaling Pathway of IDO-mediated Immunosuppression

The following diagram illustrates the signaling pathway through which IDO contributes to an immunosuppressive tumor microenvironment.

Caption: IDO-mediated immunosuppression pathway.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative data for prominent IDO1 inhibitors from preclinical studies.

| Inhibitor | Target | IC50 (in vitro) | Selectivity vs. IDO2/TDO2 | Key Preclinical Finding | Reference |

| Epacadostat | IDO1 | 12 nmol/L (cell-based) | >100-fold | Promoted growth of effector T cells and NK cells. | |

| Indoximod (D-1MT) | Does not directly inhibit IDO1 enzyme | N/A | N/A | Acts downstream of IDO1 to stimulate mTORC1. | |

| Navoximod | IDO1 | - | - | Well-tolerated in combination with atezolizumab. |

Experimental Protocols

In Vitro IDO1 Inhibition Assay

A common method to assess the potency of IDO1 inhibitors is a cell-based assay using human monocyte-derived dendritic cells (DCs) or tumor cell lines that express IDO1.

-

Cell Culture: Human DCs or a relevant tumor cell line (e.g., HeLa) are cultured in appropriate media.

-

IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).

-

Inhibitor Treatment: The induced cells are then treated with various concentrations of the test inhibitor.

-

Tryptophan Catabolism Measurement: The activity of IDO1 is assessed by measuring the concentration of kynurenine in the cell culture supernatant, typically using high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Tumor Models

The anti-tumor efficacy of IDO inhibitors, alone or in combination, is frequently evaluated in syngeneic mouse tumor models.

-

Tumor Implantation: A specific number of tumor cells (e.g., B16F10 melanoma or CT26 colon carcinoma) are implanted subcutaneously or orthotopically into immunocompetent mice.

-

Treatment Administration: Once tumors are established, mice are treated with the IDO inhibitor (e.g., via oral gavage), a combination therapy (e.g., with an anti-PD-1 antibody), or vehicle control.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry.

-

Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for an in vivo study evaluating an IDO inhibitor.

Methodological & Application

Application Notes: In Vitro Use of the IDO1 Inhibitor Ido-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By catalyzing the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, IDO1 plays a pivotal role in creating an immunosuppressive tumor microenvironment.[1][2][3] Elevated IDO1 expression in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[2][3] This metabolic shift impairs the function of effector T cells, promotes the generation of regulatory T cells (Tregs), and ultimately allows cancer cells to evade the host immune system.[1][4][5]

Ido-IN-5 is a small molecule inhibitor designed to target the enzymatic activity of IDO1. By blocking the catabolism of tryptophan, this compound aims to restore local tryptophan levels, reverse T cell anergy, and enhance anti-tumor immunity. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to characterize its inhibitory activity and functional effects.

Mechanism of Action: The IDO1 Pathway

IDO1 is an intracellular, heme-containing enzyme.[1][6] Its expression is often induced by pro-inflammatory signals such as interferon-gamma (IFNγ) within the tumor microenvironment.[2] The depletion of tryptophan via IDO1 activates stress-response pathways in T cells, leading to cell cycle arrest and anergy.[7] Simultaneously, the production of kynurenine and its derivatives can induce effector T cell apoptosis and support the differentiation and function of immunosuppressive Tregs.[4] Inhibition of IDO1 is a key therapeutic strategy, particularly in combination with other immunotherapies like checkpoint inhibitors, to overcome tumor-induced immune tolerance.[1][8][9]

Data Presentation: Typical Assay Parameters

The following table summarizes common concentration ranges and conditions for in vitro IDO1 inhibition assays based on published literature for various IDO1 inhibitors. These should be used as a starting point for optimization with this compound.

| Parameter | Cell Line Example | Value/Range | Purpose | Reference |

| Cell Seeding Density | SK-OV-3 (Ovarian Cancer) | 3 x 10⁴ cells/well (96-well plate) | Ensure optimal cell health and IDO1 expression. | [1] |

| IDO1 Inducing Agent | IFNγ | 50 - 100 ng/mL | Upregulate IDO1 expression in target cells. | [1] |

| Induction Time | N/A | 24 - 48 hours | Allow sufficient time for IDO1 protein expression. | [10] |

| This compound Concentration | N/A | 1 nM - 10 µM (or higher) | Determine the dose-response curve and IC₅₀ value. | [8][11] |

| Inhibitor Incubation Time | N/A | 24 - 72 hours | Measure the effect on kynurenine production over time. | [1][12] |

| Tryptophan Concentration | In Assay Media | 50 µg/mL (~245 µM) | Provide sufficient substrate for the IDO1 enzyme. | [1] |

Experimental Protocols

Note: Always consult the manufacturer's Certificate of Analysis for this compound for specific information regarding solubility and stability.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound, like many small molecule inhibitors, is typically soluble in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cellular IDO1 Inhibition Assay (Kynurenine Measurement)

This protocol measures the enzymatic activity of IDO1 by quantifying the amount of its product, kynurenine, secreted into the cell culture medium.

Methodology:

-

Cell Plating: Seed an appropriate cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells) into a 96-well flat-bottom plate at a density of 3 x 10⁴ cells per well. Allow cells to attach overnight at 37°C and 5% CO₂.[1]

-

IDO1 Induction: The next day, remove the medium and add fresh medium containing IFNγ at a final concentration of 100 ng/mL to all wells except the negative controls. Incubate for 24 hours.[1]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in assay medium (e.g., McCoy's 5a with 10% FBS and 50 µg/mL L-tryptophan).[1] Remove the IFNγ-containing medium from the cells and replace it with 200 µL of the medium containing the this compound dilutions or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C in a 5% CO₂ incubator.[1]

-

Kynurenine Detection:

-

Carefully collect 150 µL of the cell culture supernatant from each well.

-

Colorimetric Method:

-

Add 30% trichloroacetic acid (TCA) to the supernatant to precipitate proteins, which hydrolyzes N-formylkynurenine to kynurenine.[13]

-

Centrifuge to pellet the precipitate.

-

Transfer the clarified supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[10]

-

Incubate until a yellow color develops.

-

Read the absorbance at 490 nm.[10]

-

-

LC-MS/MS Method (Recommended for high sensitivity): For precise quantification, kynurenine and tryptophan levels can be measured using liquid chromatography-tandem mass spectrometry.[14][15][16]

-

-

Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC₅₀ value of this compound.

Protocol 3: Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed decrease in kynurenine is due to IDO1 inhibition or simply compound-induced cytotoxicity. This assay should be run in parallel with the inhibition assay, using an identical plate setup.

Methodology (Example using MTT Assay):

-

After the inhibitor incubation period (step 4 in Protocol 2), remove the supernatant for kynurenine analysis.

-

Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals form.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the crystals.

-

Read the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells. A significant drop in viability at a given concentration indicates cytotoxicity.[17][18]

Protocol 4: Functional T-Cell Co-culture Assay

This assay evaluates the ability of this compound to rescue T cell activity from the immunosuppressive effects of IDO1-expressing cancer cells.

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay for intracellular IDO activity [bio-protocol.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.tudelft.nl [repository.tudelft.nl]

- 16. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jsaae.or.jp [jsaae.or.jp]

- 18. IDO Inhibitor and Gallic Acid Cross-Linked Small Molecule Drug Synergistic Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Ido-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction